3-(Pyrrolidin-1-yl)propanamide
Overview
Description
3-(Pyrrolidin-1-yl)propanamide is an organic compound with the molecular formula C7H14N2O It features a pyrrolidine ring attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Pyrrolidin-1-yl)propanamide involves the reaction between pyrrolidine and acrylamide. The reaction typically proceeds under mild conditions, often in the presence of a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using palladium on carbon as a catalyst, which allows for efficient conversion of starting materials to the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(Pyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the propanamide group.
Proline: An amino acid with a pyrrolidine ring, differing in its carboxyl and amino functional groups.
Pyrrolidin-2-one: A lactam derivative with a similar ring structure but different functional groups.
Uniqueness
3-(Pyrrolidin-1-yl)propanamide is unique due to its combination of the pyrrolidine ring and the propanamide group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKYDLSLIFODDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455298 | |
Record name | 3-(Pyrrolidin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24438-88-8 | |
Record name | 3-(Pyrrolidin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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